![molecular formula C18H20ClFN2O B4286670 N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea, also known as CFPU, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied due to its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It binds to the ATP-binding site of PI3K and inhibits its activity, leading to the inhibition of downstream signaling pathways such as AKT and mTOR. N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea also inhibits the activity of MEK and ERK, which are key components of the MAPK signaling pathway. Moreover, N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been found to inhibit the activity of IKKβ, a key regulator of NF-κB signaling pathway, leading to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and apoptosis. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant activity. N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea also improves glucose tolerance and insulin sensitivity in diabetic mice by increasing the expression of glucose transporter 4 (GLUT4) and activating AMPK signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. It can be easily synthesized in large quantities with high purity. However, N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has some limitations, including its low stability in acidic conditions and its potential toxicity at high concentrations. Therefore, it is important to use appropriate controls and safety measures when working with N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea.
Direcciones Futuras
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. Some future directions for research include:
1. Evaluation of the pharmacokinetics and toxicity of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea in animal models and humans.
2. Development of novel formulations of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea to improve its stability and bioavailability.
3. Identification of biomarkers for predicting the response to N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea treatment in cancer patients.
4. Combination of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea with other anticancer agents to enhance its therapeutic efficacy.
5. Investigation of the role of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea in regulating immune responses and its potential applications in autoimmune diseases.
Conclusion:
In conclusion, N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and diabetes. Its mechanism of action involves the inhibition of multiple signaling pathways, leading to the induction of cell cycle arrest, apoptosis, and anti-inflammatory effects. N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has several advantages for lab experiments, including its high potency and solubility, but also has some limitations, including its potential toxicity at high concentrations. Further research is needed to evaluate the safety and efficacy of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea in humans and to identify its potential applications in various diseases.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB. N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been found to improve glucose tolerance and insulin sensitivity in diabetic mice by activating AMPK signaling.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(4-propylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c1-3-4-13-5-7-14(8-6-13)12(2)21-18(23)22-17-10-9-15(19)11-16(17)20/h5-12H,3-4H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGAUQLVMHHVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[1-(4-propylphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1H-inden-5-yl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4286590.png)


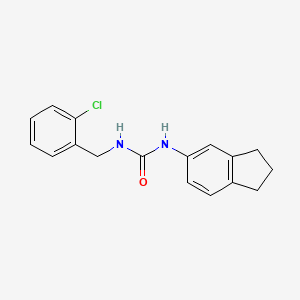
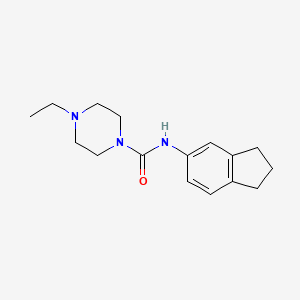
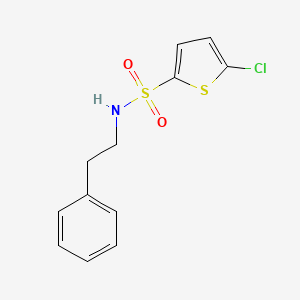
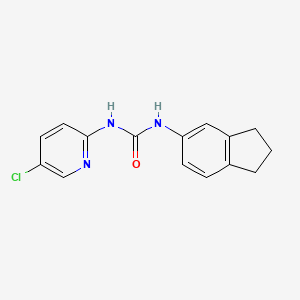
![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
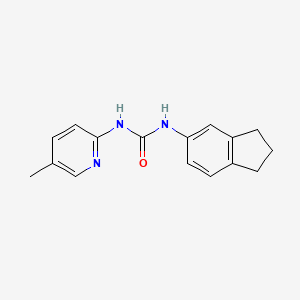
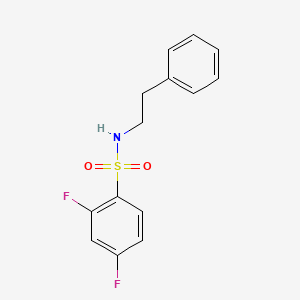
![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)
![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)